6-((Difluoromethyl)thio)-2-beta-D-ribofuranosyl-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
5-Difluoromethylthio-6-azuridine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethylthio group attached to an azuridine scaffold, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethylthio-6-azuridine typically involves the introduction of the difluoromethylthio group to an azuridine precursor. One common method is the reaction of azuridine with difluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Difluoromethylthio-6-azuridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethylthio-6-azuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
5-Difluoromethylthio-6-azuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Difluoromethylthio-6-azuridine involves its interaction with specific molecular targets. The difluoromethylthio group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt critical biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered heterocycle with one amine and two methylene bridges.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
5-Difluoromethylthio-6-azuridine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
95089-10-4 |
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Molecular Formula |
C9H11F2N3O6S |
Molecular Weight |
327.26 g/mol |
IUPAC Name |
6-(difluoromethylsulfanyl)-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H11F2N3O6S/c10-8(11)21-6-5(18)12-9(19)14(13-6)7-4(17)3(16)2(1-15)20-7/h2-4,7-8,15-17H,1H2,(H,12,18,19)/t2-,3-,4-,7-/m1/s1 |
InChI Key |
URUXQXQHPRHOPK-WVQVIYPNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(F)F)O)O)O |
Origin of Product |
United States |
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